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Abstract
FAUC 365 is a potent and highly selective antagonist of the dopamine D3 receptor, a G

protein-coupled receptor predominantly expressed in the limbic regions of the brain. This

localization implicates the D3 receptor in the modulation of cognition, emotion, and reward

pathways, making it a compelling target for the therapeutic intervention of various

neuropsychiatric and neurological disorders. Preclinical evidence suggests the potential of

FAUC 365 in the treatment of schizophrenia and Parkinson's disease. This document provides

a comprehensive technical overview of the existing data on FAUC 365, including its receptor

binding profile, effects on downstream signaling, and its activity in preclinical models. Detailed

experimental protocols and quantitative data are presented to facilitate further research and

development of this compound.

Introduction
The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, has

emerged as a significant target for drug discovery due to its restricted expression in brain

regions associated with motivation and reward, such as the nucleus accumbens.[1] Unlike the

more ubiquitously expressed D2 receptor, the selective modulation of the D3 receptor offers the

potential for more targeted therapeutic effects with a reduced side-effect profile. FAUC 365 is a

novel compound that exhibits exceptional selectivity for the D3 receptor over other dopamine

receptor subtypes.[2][3] This high selectivity makes FAUC 365 a valuable pharmacological tool
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to investigate the physiological and pathophysiological roles of the D3 receptor and a promising

lead compound for the development of new therapeutics.

Receptor Binding Affinity and Selectivity
FAUC 365 demonstrates sub-nanomolar affinity for the human dopamine D3 receptor with

remarkable selectivity over other dopamine receptor subtypes, particularly the D2 receptor.

This high selectivity is a key characteristic that distinguishes FAUC 365 from many other D2/D3

ligands.

Table 1: Receptor Binding Profile of FAUC 365
Receptor Subtype Ki (nM)

Selectivity (fold vs.
D3)

Reference

Dopamine D3 0.50 - [4]

Dopamine D2 3600 7200 [1]

Dopamine D4 340 680 [3]

Ki (inhibition constant) values represent the concentration of the drug that inhibits 50% of

radioligand binding. A lower Ki value indicates a higher binding affinity.

Signaling Pathways
As a D2-like receptor, the dopamine D3 receptor is coupled to the Gαi/o family of G proteins.

Upon activation by an agonist, the D3 receptor inhibits the activity of adenylyl cyclase, leading

to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an

antagonist, FAUC 365 is expected to block this agonist-induced reduction in cAMP.
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Dopamine D3 Receptor Signaling Pathway.

Potential Therapeutic Applications and Preclinical
Evidence
The unique pharmacological profile of FAUC 365 suggests its potential utility in treating

disorders where the dopamine D3 receptor is implicated.

Schizophrenia
The hyperdopaminergic state in the limbic system is a key hypothesis in the pathophysiology of

the positive symptoms of schizophrenia. Selective D3 receptor antagonists like FAUC 365 are

proposed to normalize this hyperactivity without causing the motor side effects associated with

D2 receptor blockade.

A study investigated the effect of FAUC 365 on cognitive deficits, a core feature of

schizophrenia, using the novel object recognition (NOR) task in DAT-KD mice, which exhibit

hyperdopaminergic activity.[2]
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Treatment
Group

Dose
Discrimination
Index (DI)

p-value vs.
DAT-KD

Reference

Wild-Type (WT) - ~0.75 < 0.001 [2]

DAT-KD Vehicle ~0.50 - [2]

DAT-KD + FAUC

365
3 mg/kg, s.c. ~0.75 < 0.05 [2]

The Discrimination Index (DI) is calculated as the difference in time spent exploring the novel

and familiar objects, divided by the total exploration time. A higher DI indicates better

recognition memory.

The results indicate that FAUC 365 reversed the cognitive deficit in the NOR task in this animal

model of schizophrenia.[2]

Parkinson's Disease
While dopamine agonists are the mainstay of Parkinson's disease treatment, D3 receptor

antagonists are being explored for their potential to mitigate L-DOPA-induced dyskinesia (LID),

a common and debilitating side effect of long-term dopamine replacement therapy. The precise

role of D3 receptors in LID is still under investigation, but their localization in the striatum

suggests their involvement in motor control.

Currently, there is a lack of specific preclinical data on the effects of FAUC 365 in animal

models of Parkinson's disease. Further research is warranted to explore its potential in this

indication.

Experimental Protocols
Radioligand Binding Assay
This protocol is a general method for determining the binding affinity (Ki) of a compound for a

specific receptor.

Objective: To determine the affinity of FAUC 365 for dopamine D3 and other receptors.

Materials:
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Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected

with human dopamine receptor subtypes).

Radioligand specific for the receptor (e.g., [3H]spiperone for D2/D3 receptors).

FAUC 365.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH

7.4).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Prepare a series of dilutions of FAUC 365.

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically

at or below its Kd value), and varying concentrations of FAUC 365.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow

binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound

radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-labeled

competing ligand.
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Specific binding is calculated by subtracting non-specific binding from total binding.

The IC50 value (the concentration of FAUC 365 that inhibits 50% of specific radioligand

binding) is determined by non-linear regression analysis of the competition curve.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Start

Prepare Reagents:
- Cell Membranes

- Radioligand
- FAUC 365 Dilutions

Incubate
(Membranes + Radioligand + FAUC 365)

Filter and Wash

Scintillation Counting

Data Analysis
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End
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Radioligand Binding Assay Workflow.

Novel Object Recognition (NOR) Task
This protocol is based on the study that evaluated the effect of FAUC 365 in DAT-KD mice.[2]

Objective: To assess the effect of FAUC 365 on recognition memory.

Animals:

Dopamine transporter knockdown (DAT-KD) mice.

Wild-type (WT) littermates as controls.

Apparatus:

An open-field arena (e.g., 40 cm x 40 cm x 40 cm).

Two sets of identical objects for the familiarization phase and one novel object for the test

phase.

Procedure:

Habituation: On day 1, individually house the mice in the testing room for at least 1 hour

before the experiment. Allow each mouse to freely explore the empty open-field arena for 10

minutes.

Familiarization (Training): On day 2, place two identical objects in the arena. Administer

FAUC 365 (3 mg/kg, s.c.) or vehicle to the DAT-KD mice 10 minutes before the training

session. Place each mouse in the arena and allow it to explore the objects for 10 minutes.

Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a

novel object. Place the mouse back into the arena and record its exploration of both objects

for 5 minutes. Exploration is defined as the mouse's nose being in contact with or directed

toward the object at a distance of ≤ 2 cm.
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Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time

exploring familiar object) / (Total exploration time).

Start
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Novel Object Recognition Experimental Workflow.

Conclusion and Future Directions
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FAUC 365 is a highly selective dopamine D3 receptor antagonist with a promising preclinical

profile for the treatment of schizophrenia, particularly for addressing cognitive deficits. Its high

selectivity for the D3 receptor suggests a potential for improved tolerability compared to less

selective antipsychotic agents.

Future research should focus on several key areas:

Functional Assays: Conducting functional assays, such as cAMP inhibition assays, to fully

characterize the antagonist properties of FAUC 365 and determine its potency in a cellular

context.

Parkinson's Disease Models: Evaluating the efficacy of FAUC 365 in preclinical models of

Parkinson's disease, specifically in models of L-DOPA-induced dyskinesia.

Expanded Behavioral Phenotyping: Further assessing the effects of FAUC 365 in a broader

range of behavioral models relevant to schizophrenia, including models of negative

symptoms and social withdrawal.

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are

necessary to establish a suitable dosing regimen and safety profile for potential clinical

development.

In conclusion, FAUC 365 represents a valuable tool for dissecting the role of the D3 receptor in

health and disease and holds significant promise as a lead candidate for the development of

novel therapeutics for neuropsychiatric and neurological disorders. Continued investigation into

its pharmacological and therapeutic properties is highly warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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